molecular formula C19H22ClN3O3 B300149 N-[2-(benzyloxy)ethyl]-3-{[(3-chloroanilino)carbonyl]amino}propanamide

N-[2-(benzyloxy)ethyl]-3-{[(3-chloroanilino)carbonyl]amino}propanamide

Cat. No. B300149
M. Wt: 375.8 g/mol
InChI Key: VKUDHGZKMKKNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzyloxy)ethyl]-3-{[(3-chloroanilino)carbonyl]amino}propanamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as Boc-3-Cl-Phe-NH-CH2CH2OCH2C6H5 and is a derivative of the amino acid phenylalanine. This compound has been found to have numerous potential applications in the field of medicine and biochemistry. In

Scientific Research Applications

N-[2-(benzyloxy)ethyl]-3-{[(3-chloroanilino)carbonyl]amino}propanamide has been found to have numerous potential applications in scientific research. One of the most promising areas of research involves the development of new drugs for the treatment of cancer. This compound has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases such as arthritis and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of N-[2-(benzyloxy)ethyl]-3-{[(3-chloroanilino)carbonyl]amino}propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[2-(benzyloxy)ethyl]-3-{[(3-chloroanilino)carbonyl]amino}propanamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases such as arthritis and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(benzyloxy)ethyl]-3-{[(3-chloroanilino)carbonyl]amino}propanamide in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer drugs. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.

Future Directions

There are several future directions that could be explored in the study of N-[2-(benzyloxy)ethyl]-3-{[(3-chloroanilino)carbonyl]amino}propanamide. One area of research could focus on developing new drugs that are based on this compound. Another area of research could focus on exploring its potential use in the treatment of other diseases such as arthritis and Alzheimer's disease. Additionally, further research could be done to better understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

N-[2-(benzyloxy)ethyl]-3-{[(3-chloroanilino)carbonyl]amino}propanamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-chloroaniline with Boc-3-Cl-Phe-OH in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2-(benzyloxy)ethylamine to yield the final product.

properties

Product Name

N-[2-(benzyloxy)ethyl]-3-{[(3-chloroanilino)carbonyl]amino}propanamide

Molecular Formula

C19H22ClN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)carbamoylamino]-N-(2-phenylmethoxyethyl)propanamide

InChI

InChI=1S/C19H22ClN3O3/c20-16-7-4-8-17(13-16)23-19(25)22-10-9-18(24)21-11-12-26-14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,21,24)(H2,22,23,25)

InChI Key

VKUDHGZKMKKNSB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCCNC(=O)CCNC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)COCCNC(=O)CCNC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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